3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid
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Overview
Description
3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid is a chemical compound with the molecular formula C14H15N3O3 and a molecular weight of 273.29 g/mol . It is known for its unique structure, which includes a quinoline ring, a urea linkage, and a propanoic acid moiety. This compound is used as a building block in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid typically involves the reaction of quinoline-8-methylamine with isocyanate, followed by the addition of β-alanine . The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The urea linkage can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring may yield quinoline N-oxide derivatives, while reduction may produce quinoline-8-methylamine derivatives .
Scientific Research Applications
3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription . The urea linkage may interact with proteins, affecting their function and stability . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-methylamine: Shares the quinoline ring structure but lacks the urea and propanoic acid moieties.
β-Alanine: Contains the propanoic acid moiety but lacks the quinoline and urea structures.
Urea Derivatives: Compounds with similar urea linkages but different substituents.
Uniqueness
3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid is unique due to its combination of a quinoline ring, a urea linkage, and a propanoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
Properties
CAS No. |
1312131-56-8 |
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Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-(quinolin-8-ylmethylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C14H15N3O3/c18-12(19)6-8-16-14(20)17-9-11-4-1-3-10-5-2-7-15-13(10)11/h1-5,7H,6,8-9H2,(H,18,19)(H2,16,17,20) |
InChI Key |
OZBDVQKOHBBLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CNC(=O)NCCC(=O)O)N=CC=C2 |
Origin of Product |
United States |
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